molecular formula C16H11F3N2O B12444806 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol

2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol

Cat. No.: B12444806
M. Wt: 304.27 g/mol
InChI Key: SKLXVLGTJFFACQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol typically involves the cyclization of hexafluoroacetone N-phenylimine derivatives . The process includes the following steps:

    Formation of Hexafluoroacetone N-Phenylimine: This is achieved by reacting hexafluoroacetone with aniline in the presence of a catalyst such as cesium fluoride.

    Cyclization: The resulting N-phenylimine derivative undergoes cyclization to form the benzodiazepine ring structure.

Industrial production methods often involve continuous flow synthesis, which allows for efficient and scalable production of benzodiazepines .

Chemical Reactions Analysis

2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The trifluoromethyl group may enhance its binding affinity and potency .

Comparison with Similar Compounds

2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol can be compared with other benzodiazepine derivatives:

The presence of the trifluoromethyl group in this compound distinguishes it from other benzodiazepines, potentially offering enhanced pharmacological properties and stability .

Properties

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

2-[2-(trifluoromethyl)-1H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)15-9-13(10-5-1-4-8-14(10)22)20-11-6-2-3-7-12(11)21-15/h1-9,21-22H

InChI Key

SKLXVLGTJFFACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC(=C2)C(F)(F)F)O

Origin of Product

United States

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